molecular formula C15H17NO2 B7865628 (2-(Benzyloxy)-5-methoxyphenyl)methanamine

(2-(Benzyloxy)-5-methoxyphenyl)methanamine

Cat. No.: B7865628
M. Wt: 243.30 g/mol
InChI Key: BWGMTUTYRFKHNG-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)-5-methoxyphenyl)methanamine is an organic compound that features a benzyloxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)-5-methoxyphenyl)methanamine typically involves multiple steps. One common method starts with the benzylation of 2-hydroxy-5-methoxybenzaldehyde to form 2-(benzyloxy)-5-methoxybenzaldehyde. This intermediate is then subjected to reductive amination using an appropriate amine source, such as methylamine, in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Benzyloxy)-5-methoxyphenyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-5-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can influence the compound’s binding affinity and selectivity, while the methanamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Benzyloxy)-5-methoxyphenyl)methanamine is unique due to the presence of both the benzyloxy and methoxy groups on the phenyl ring, along with the methanamine substituent. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(5-methoxy-2-phenylmethoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-17-14-7-8-15(13(9-14)10-16)18-11-12-5-3-2-4-6-12/h2-9H,10-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGMTUTYRFKHNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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